2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride
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Overview
Description
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is a chemical compound with the molecular formula C11H6ClNO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is particularly notable for its role in the synthesis of other chemical entities and its potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Mode of Action
It is known to interact with rorγ, potentially inhibiting its activity . This interaction could lead to changes in the transcriptional activity of RORγ, thereby affecting the expression of genes involved in Th17-mediated immune responses .
Biochemical Pathways
The compound’s interaction with RORγ affects the Th17 cell differentiation pathway . Th17 cells are a subset of T helper cells that play a crucial role in the immune response, particularly in autoimmune diseases. By inhibiting RORγ, the compound may reduce the differentiation and function of Th17 cells, thereby modulating the immune response .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of RORγ. This inhibition could lead to a decrease in Th17 cell differentiation and function, potentially reducing the severity of Th17-mediated autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride typically involves the reaction of 2-oxo-1,2-dihydrobenzo[cd]indole with sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide, and reducing agents, such as sodium borohydride, are commonly used.
Hydrolysis: The reaction is typically carried out in the presence of water or aqueous base.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis or oxidation.
Scientific Research Applications
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride can be compared with other similar compounds, such as:
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
The uniqueness of this compound lies in its reactivity and versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-oxo-1H-benzo[cd]indole-6-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO3S/c12-17(15,16)9-5-4-8-10-6(9)2-1-3-7(10)11(14)13-8/h1-5H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGOGAFJKXIXKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78078-92-9 |
Source
|
Record name | 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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